N-Propyl-N-(1,2,3,4-tetrahydronaphthalen-2-yl)prop-2-enamide
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Overview
Description
N-Propyl-N-(1,2,3,4-tetrahydronaphthalen-2-yl)prop-2-enamide is a chemical compound with a complex structure that includes a naphthalene ring system and a propyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Propyl-N-(1,2,3,4-tetrahydronaphthalen-2-yl)prop-2-enamide typically involves the reaction of 1,2,3,4-tetrahydronaphthalene with propylamine under specific conditions. The reaction is often carried out in the presence of a catalyst to facilitate the formation of the desired product. The process may involve multiple steps, including the protection and deprotection of functional groups to ensure the correct assembly of the molecular structure .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are carefully controlled to maximize yield and purity. The use of advanced purification techniques, such as chromatography, is common to isolate the final product from any by-products or impurities .
Chemical Reactions Analysis
Types of Reactions
N-Propyl-N-(1,2,3,4-tetrahydronaphthalen-2-yl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This involves the replacement of one functional group with another, typically using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction could produce tetrahydronaphthalenes with different substituents .
Scientific Research Applications
N-Propyl-N-(1,2,3,4-tetrahydronaphthalen-2-yl)prop-2-enamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential effects on biological systems, including enzyme interactions and cellular processes.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-Propyl-N-(1,2,3,4-tetrahydronaphthalen-2-yl)prop-2-enamide involves its interaction with specific molecular targets within biological systems. It may act on enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Aminotetralin: Known for its stimulant properties and structural similarity to amphetamines.
N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride: Shares a similar naphthalene ring system and propyl group.
Uniqueness
Its ability to undergo diverse chemical reactions and its potential biological activity make it a valuable compound for research and industrial purposes .
Properties
IUPAC Name |
N-propyl-N-(1,2,3,4-tetrahydronaphthalen-2-yl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO/c1-3-11-17(16(18)4-2)15-10-9-13-7-5-6-8-14(13)12-15/h4-8,15H,2-3,9-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLNPZRYLUWAESG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(C1CCC2=CC=CC=C2C1)C(=O)C=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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